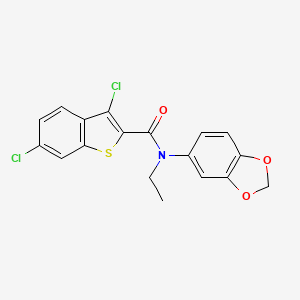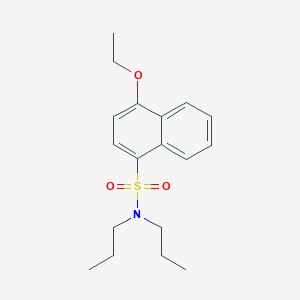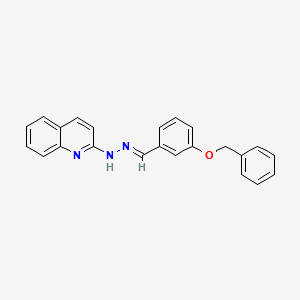
N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide, also known as CHX-1, is a chemical compound that has been studied for its potential use in scientific research. It is a hydrazinecarbothioamide derivative that has shown promise in various studies due to its unique structure and properties.
作用机制
The mechanism of action of N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide involves the inhibition of the NF-κB pathway, which is a key regulator of inflammation and cancer cell growth. By inhibiting this pathway, N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide is able to reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation. Additionally, N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important in preventing the growth and spread of cancer.
实验室实验的优点和局限性
One of the advantages of using N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide in lab experiments is its ability to inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer cell growth. Additionally, N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide has been shown to have low toxicity and can be used at high concentrations without causing harm to cells. However, one limitation of using N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide in lab experiments is its limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are many potential future directions for the study of N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide. One area of interest is the development of new formulations of N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide that can improve its solubility and bioavailability. Additionally, further studies are needed to investigate the potential use of N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide in treating other inflammatory diseases and types of cancer. Finally, the mechanism of action of N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide needs to be further elucidated to better understand how it works and how it can be optimized for use in scientific research.
合成方法
The synthesis method of N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide involves the reaction of cyclohexyl isocyanate with 2-hydroxy-2-methylpropanoic acid followed by the reaction with thiosemicarbazide. The resulting product is then cyclized to form N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide. This synthesis method has been optimized to produce high yields of N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide and has been used in various studies.
科学研究应用
N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide has been investigated for its potential use in various scientific research applications. It has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. Additionally, N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide has been studied for its potential use in treating cancer due to its ability to inhibit the growth of cancer cells.
属性
IUPAC Name |
1-cyclohexyl-3-[(2-hydroxy-2-methylpropanoyl)amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2S/c1-11(2,16)9(15)13-14-10(17)12-8-6-4-3-5-7-8/h8,16H,3-7H2,1-2H3,(H,13,15)(H2,12,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAIAYZWCYMIMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NNC(=S)NC1CCCCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,4-dichlorophenoxy)-N'-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-1-methylethylidene]acetohydrazide](/img/structure/B5758005.png)
![5-[(4-chloro-2-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5758010.png)









![3-methyl-6-(3-nitrophenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B5758098.png)
![1-[(4-methoxy-3-methylphenyl)carbonothioyl]piperidine](/img/structure/B5758109.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B5758111.png)